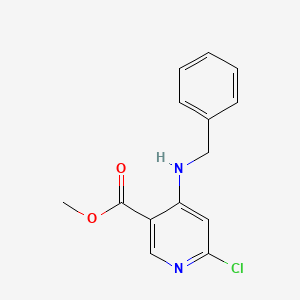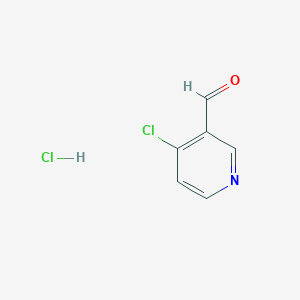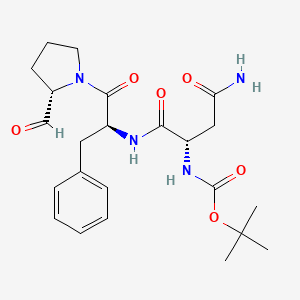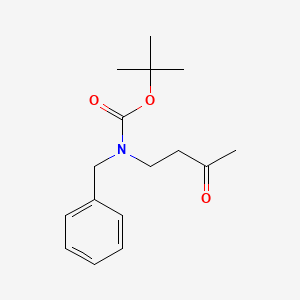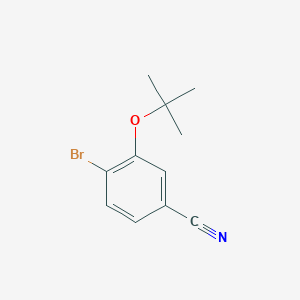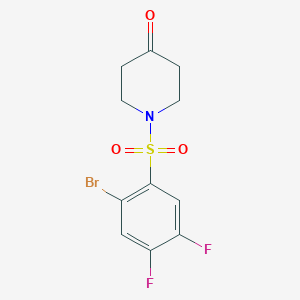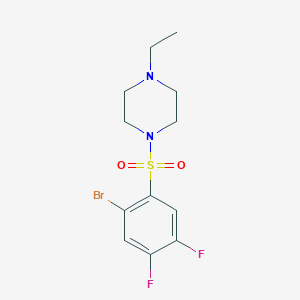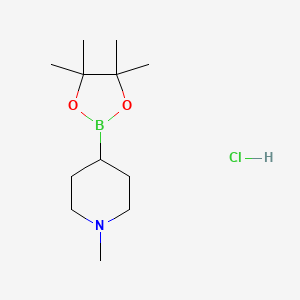
1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine hydrochloride
Vue d'ensemble
Description
“1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine hydrochloride” is a chemical compound with the empirical formula C18H29BN2O2 . Its molecular weight is 316.25 . The compound is solid in form .
Molecular Structure Analysis
The molecular structure of this compound includes a piperidine ring attached to a methyl group and a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group . The InChI key for this compound is CYEYLYGHCOHIDC-UHFFFAOYSA-N .Chemical Reactions Analysis
While specific chemical reactions involving this compound are not available, it’s worth noting that similar compounds, such as 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane, are used in borylation reactions . These reactions often involve the formation of boronate esters in the presence of a palladium catalyst .Physical And Chemical Properties Analysis
This compound is a solid . It has a molecular weight of 316.25 and an empirical formula of C18H29BN2O2 .Applications De Recherche Scientifique
Epigenetic Modulation and Cancer Therapy
One area of research focuses on the role of DNA methylation in cancer, where compounds similar in functionality to the query compound may be utilized as inhibitors of DNA methyltransferases. DNA methylation inhibitors have shown potential in restoring suppressor gene expression and exerting antitumor effects in both in vitro and in vivo models. Clinically tested inhibitors include nucleoside analogs like 5-azacytidine and 5-aza-2'-deoxycytidine, highlighting the significance of chemical moieties that can interact with the epigenetic machinery (Goffin & Eisenhauer, 2002).
Neurological Research and Drug Development
Compounds with piperidine structures are also pivotal in neurological research and drug development. For instance, studies on angiotensin IV analogs, which involve piperidine derivatives, suggest that these compounds can improve memory and learning through interactions with dopamine receptors, highlighting their potential as neuroactive peptides (Braszko, 2010). This underscores the therapeutic potential of piperidine derivatives in addressing cognitive deficits and enhancing memory.
Chemical Biology and Molecular Probing
Piperidine and similar heterocyclic compounds serve as versatile tools in chemical biology, aiding in the investigation of molecular interactions and mechanisms. For example, studies on minor groove binders like Hoechst 33258, which contain related structural features, have contributed to our understanding of DNA sequence recognition and the design of molecular probes and radioprotectors (Issar & Kakkar, 2013).
Pharmacological Innovations
Research into arylcycloalkylamines, which share structural similarities with the query compound, has provided insights into the development of antipsychotic agents. These studies emphasize the role of arylalkyl substituents in enhancing the potency and selectivity of compounds targeting D2-like receptors, indicating the importance of structural modifications in drug development (Sikazwe et al., 2009).
Propriétés
IUPAC Name |
1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24BNO2.ClH/c1-11(2)12(3,4)16-13(15-11)10-6-8-14(5)9-7-10;/h10H,6-9H2,1-5H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASDRZQBXMYAQJZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2CCN(CC2)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H25BClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



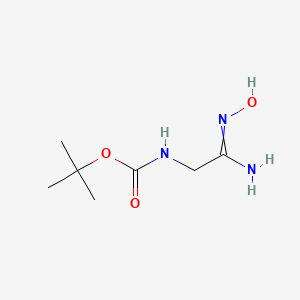
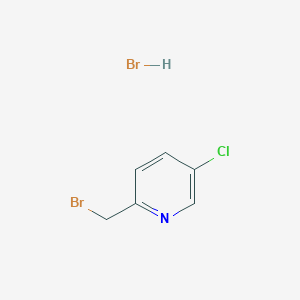
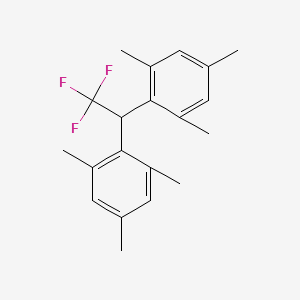
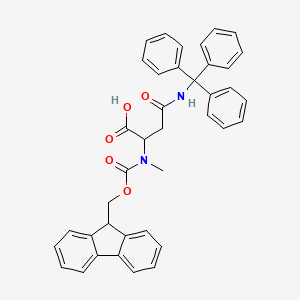
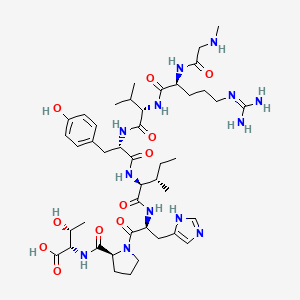
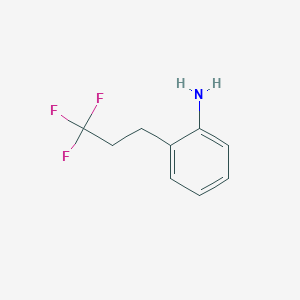
![methyl 2-{[(7-chloro-2H-1,3-benzodioxol-5-yl)methyl]amino}acetate hydrochloride](/img/structure/B1447750.png)
